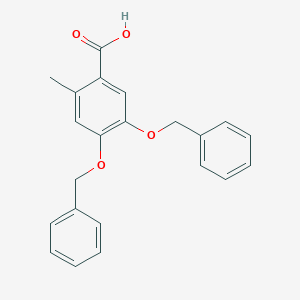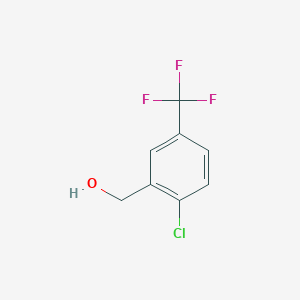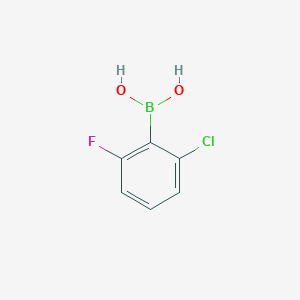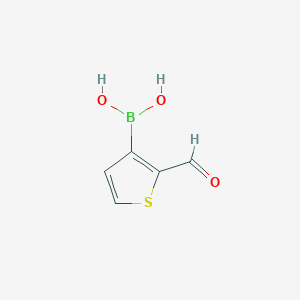
2-Formylthiophene-3-boronic acid
概要
説明
2-Formylthiophene-3-boronic acid (2FTA) is an organic compound with the chemical formula C5H4BOS. It is an important molecule in the field of organic chemistry and is used in a variety of synthetic reactions. 2FTA is a versatile molecule that can be used for a wide range of applications, including in vivo and in vitro studies, as well as in pharmacological and biochemical research.
科学的研究の応用
Synthesis and Chemical Reactions
- 2-Formylthiophene-3-boronic acid is a key component in the synthesis of various chemical structures. Hergert et al. (2018) described its use in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
- Deryagina et al. (1971) reported on the synthesis of thioesters of thienylacrylic acid through condensation with acetylenic thioethers in the presence of boron trifluoride etherate (Deryagina, Nakhmanovich, & Klochkova, 1971).
Catalysis and Boronic Acid Chemistry
- Boronic acid, including derivatives like this compound, plays a vital role in catalysis. Hashimoto, Gálvez, and Maruoka (2015) highlighted its use in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
- Erker (2005) discussed the applications of tris(pentafluorophenyl)borane, a boron Lewis acid, in various organic and organometallic reactions, highlighting the broader potential of boronic acids in chemistry (Erker, 2005).
Fluorescent Chemosensors and Biomedical Applications
- Boronic acids are crucial in the development of fluorescent chemosensors for biological substances. Huang et al. (2012) summarized the progress of boronic acid sensors for various applications, including detecting carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
- Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in biomedical applications, such as treatment for various diseases, emphasizing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Solid-State Chemistry and Sensing Applications
- MacGillivray and Campillo-Alvarado (2020) explored the use of organoboron molecules, including boronic acids, to direct chemical reactivity in the organic solid state, particularly in [2+2]-photocycloadditions (MacGillivray & Campillo-Alvarado, 2020).
- Lacina, Skládal, and James (2014) reviewed the diverse uses of boronic acids in sensing applications, including their interactions with diols and strong Lewis bases, useful in biological labeling and development of therapeutics (Lacina, Skládal, & James, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENFHSYKBYWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378453 | |
| Record name | 2-Formylthiophene-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4347-31-3 | |
| Record name | 2-Formylthiophene-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
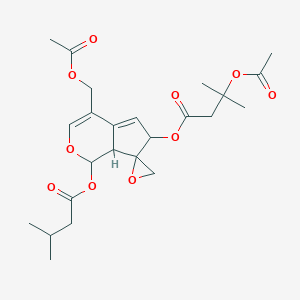
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)
